Alizapride, chemically named (±)-6-methoxy-N-{[1-(prop-2-en-1-yl)-pyrrolidin-2-yl]methyl}-1H-benzotriazole-5-carboxamide, is a substituted benzamide compound. [, ] It acts as a dopamine receptor antagonist, primarily targeting the dopamine D2 receptor subtype. [, ] Alizapride is classified as a prokinetic agent due to its ability to stimulate gastrointestinal motility. [, ] In scientific research, Alizapride serves as a valuable tool for investigating the roles of dopamine receptors, particularly in the context of gastrointestinal function and emesis. [, , , ]
Alizapride primarily acts as a dopamine D2 receptor antagonist. [, ] By blocking dopamine binding to these receptors in the chemoreceptor trigger zone and the gastrointestinal tract, Alizapride inhibits dopamine-mediated signaling pathways that induce nausea and vomiting. [, , , ] Alizapride's prokinetic effects are also attributed, at least in part, to its D2 receptor antagonism, which enhances cholinergic transmission and promotes gastric emptying. [, ]
Alizapride is derived from the class of organic compounds known as benzotriazoles, which are characterized by a benzene ring fused to a triazole ring. The compound's chemical formula is , with a molecular weight of approximately 315.37 g/mol. It is recognized by several identifiers, including the CAS number 59338-93-1 and the InChI key KSEYRUGYKHXGFW-UHFFFAOYSA-N . Alizapride's primary therapeutic use is in treating nausea and vomiting, particularly in patients undergoing chemotherapy or surgical procedures.
The synthesis of Alizapride hydrochloride involves multiple steps that include the preparation of intermediate compounds followed by final synthesis. The process typically employs various reagents and conditions to optimize yield and minimize environmental impact.
Key Steps in Synthesis:
The synthesis can be conducted under controlled conditions to ensure high yields (often reported at 80-90%) while adhering to green chemistry principles .
Alizapride's molecular structure features a benzotriazole core with various functional groups that contribute to its pharmacological activity. The compound includes:
The structural formula can be represented as:
Alizapride exerts its primary antiemetic effect through potent and selective antagonism of dopamine D₂ receptors, operating via distinct central and peripheral pathways. In the central nervous system, alizapride crosses the blood-brain barrier to block D₂ receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema. This region lacks a complete blood-brain barrier, making it highly sensitive to emetic stimuli. By inhibiting dopamine binding at this site, alizapride prevents the initiation of vomiting signals to the vomiting center [1] [6].
Peripherally, alizapride antagonizes D₂ receptors in the gastrointestinal tract, specifically within the enteric nervous system. Dopamine normally exerts inhibitory effects on gastrointestinal motility and tone. Alizapride's blockade of these receptors reduces dopaminergic inhibition, leading to enhanced acetylcholine release from myenteric neurons. This results in coordinated increases in esophageal sphincter tone, gastric motility, and accelerated gastric emptying – mechanisms that collectively reduce nausea and vomiting propensity [6] [10]. The dual pathway action makes alizapride effective against diverse emetic triggers, from pharmacological stimuli to metabolic disturbances.
Table 1: Central vs. Peripheral Dopaminergic Mechanisms of Alizapride
Site of Action | Receptor Target | Physiological Effect | Functional Outcome |
---|---|---|---|
Central (CTZ) | D₂ receptors | Blocks dopamine-mediated emetic signaling | Prevents vomiting center activation |
Peripheral (GI Tract) | D₂ receptors on enteric neurons | Disinhibits acetylcholine release | Enhances gastric motility and emptying |
Peripheral (Gastric Fundus) | D₂ receptors | Reduces dopaminergic relaxation | Increases gastric tone |
Alizapride shares significant structural homology with metoclopramide as both belong to the substituted benzamide class (chemical formula: C₁₆H₂₁N₅O₂). Both feature a benzamide moiety linked to an aminoalkyl chain, but alizapride incorporates a benzotriazole ring substituted with a methoxy group, whereas metoclopramide contains a chloro-ortho-methoxy benzoic acid structure. This structural variation confers differences in receptor binding profiles and pharmacokinetic behavior [1] [5].
Despite their similarities, key pharmacological distinctions exist. Both drugs exhibit high affinity for D₂ dopamine receptors, but alizapride demonstrates more selective receptor targeting with negligible affinity for other receptor types at therapeutic doses. Metoclopramide, conversely, exhibits moderate affinity for 5-HT₃ and 5-HT₄ receptors, contributing to additional prokinetic effects but potentially increasing side effect risks. Clinical studies comparing high-dose metoclopramide (7 mg/kg/day) and alizapride (5 mg/kg/day) in cisplatin-induced vomiting showed equivalent antiemetic efficacy (59% response rate for both), though patients exhibited a significant preference for metoclopramide (p=0.02) for reasons not fully elucidated [4] [7].
Table 2: Structural and Pharmacological Comparison of Alizapride and Metoclopramide
Characteristic | Alizapride | Metoclopramide |
---|---|---|
Core Structure | Methoxy-benzotriazole | Chloro-ortho-methoxy benzoic acid |
Molecular Weight | 315.37 g/mol | 299.80 g/mol |
Primary Receptor Target | D₂ dopamine receptor | D₂ dopamine receptor |
Secondary Targets | Minimal interaction | 5-HT₃/5-HT₄ receptors |
Receptor Selectivity | High D₂ selectivity | Moderate selectivity |
Response Rate in Cisplatin Vomiting | 59% | 59% |
The chemoreceptor trigger zone serves as the primary neuroanatomical target for alizapride's anti-PONV effects. Situated in the area postrema at the caudal end of the fourth ventricle, the CTZ contains dense populations of D₂ receptors and is exposed to circulating emetogens due to its porous blood-brain barrier. Surgical stress, anesthetic agents (especially inhalational anesthetics and opioids), and endogenous dopamine release collectively stimulate the CTZ, triggering nausea and vomiting reflexes [1] [9].
Alizapride effectively suppresses PONV through concentration-dependent D₂ blockade in the CTZ. At intravenous doses of 100-200 mg, alizapride achieves plasma concentrations sufficient to saturate CTZ D₂ receptors within 15-30 minutes, with sustained activity lasting approximately 3 hours (corresponding to its elimination half-life). Clinical studies demonstrate that alizapride reduces postoperative vomiting incidence by approximately 50% compared to placebo. In one randomized trial, 20% of placebo-treated patients required rescue antiemetics within four hours postoperatively, whereas no alizapride-treated patients (100-200 mg) needed additional intervention [9]. The drug's efficacy in PONV stems from interrupting the afferent emetic pathway at the CTZ level before signals propagate to the nucleus tractus solitarius and ventral medullary vomiting center.
Beyond central antiemetic actions, alizapride exerts significant prokinetic activity within the gastrointestinal tract through multi-faceted mechanisms. Its D₂ receptor antagonism in the gastric wall and duodenum disinhibits intrinsic cholinergic neurons, promoting acetylcholine release. This stimulates muscarinic M₁ and M₃ receptors on smooth muscle cells, triggering strong phasic contractions in the gastric antrum and enhancing gastroduodenal coordination [8] [10].
Alizapride also modulates enteric nervous system signaling by sensitizing neurons to acetylcholine. Electrophysiological studies reveal it lowers the threshold for action potential generation in myenteric plexus neurons, amplifying propulsive motor activity. This results in improved peristaltic waves, reduced gastric accommodation time, and accelerated small bowel transit. The prokinetic effects are particularly beneficial in counteracting opioid-induced gastrointestinal dysfunction and postoperative ileus, where delayed gastric emptying contributes to nausea. Unlike pure cholinergic agonists, alizapride's prokinetic action preserves the migrating motor complex pattern essential for normal digestive motility while preventing uncoordinated spasms that might exacerbate nausea [1] [10].
Table 3: Prokinetic Mechanisms and Effects of Alizapride
Physiological Target | Molecular Mechanism | Functional Gastrointestinal Outcome |
---|---|---|
Enteric Cholinergic Neurons | D₂ receptor blockade → ACh release | Enhanced amplitude of gastric contractions |
Gastric Smooth Muscle | Increased cholinergic stimulation | Improved antral contractility and tone |
Gastroduodenal Junction | Improved neural coordination | Synchronized gastroduodenal motility |
Small Intestine | Enhanced propagating pressure waves | Accelerated small bowel transit time |
Migrating Motor Complex | Modulation of interstitial cells of Cajal | Maintenance of fasting motility pattern |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7